
Phenol, 4-(1-methylbutyl)-2-nitro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1-methylbutyl)-2-nitro is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 1-methylbutyl group, and the hydrogen atom at the ortho position is replaced by a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1-methylbutyl)-2-nitro can be achieved through several methods. One common approach involves the nitration of 4-(1-methylbutyl)phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The nitration process is carefully monitored, and the reaction conditions are optimized to minimize the formation of undesired side products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(1-methylbutyl)-2-nitro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenols and other substituted products.
Applications De Recherche Scientifique
Phenol, 4-(1-methylbutyl)-2-nitro has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-(1-methylbutyl)-2-nitro involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(1-methylbutyl)-4-nitro: Similar structure but different substitution pattern.
4-(1-Methylbutyl)phenol: Lacks the nitro group, resulting in different chemical properties.
2-Nitrophenol: Lacks the 1-methylbutyl group, affecting its reactivity and applications.
Uniqueness
Phenol, 4-(1-methylbutyl)-2-nitro is unique due to the presence of both the 1-methylbutyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
Numéro CAS |
30397-00-3 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-nitro-4-pentan-2-ylphenol |
InChI |
InChI=1S/C11H15NO3/c1-3-4-8(2)9-5-6-11(13)10(7-9)12(14)15/h5-8,13H,3-4H2,1-2H3 |
Clé InChI |
BUIJJQHOWLTFQA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


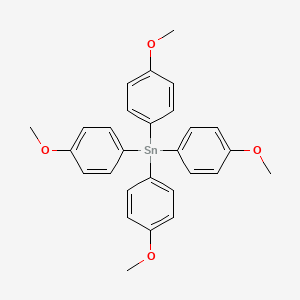
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

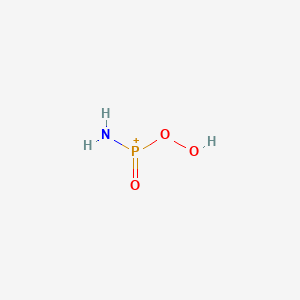

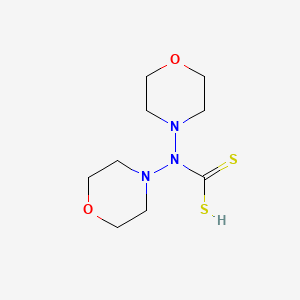
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)
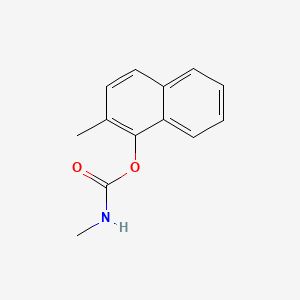

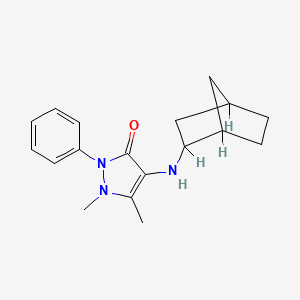
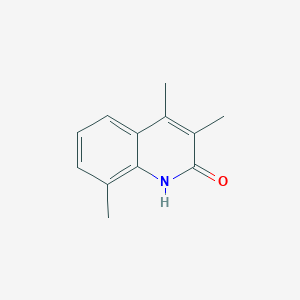
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
